molecular formula C15H15NO2S B1460846 Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate CAS No. 1036583-69-3

Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

Cat. No.: B1460846
CAS No.: 1036583-69-3
M. Wt: 273.4 g/mol
InChI Key: WPGZYVQVASUGHC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate (C₁₅H₁₅NO₂S, MW: 273.36, CAS: 1036583-69-3) is a fused heterocyclic compound featuring a dihydronaphthothiophene core with an amino group at position 2 and an ethyl ester at position 1 . Its structure combines a partially hydrogenated naphthalene ring fused to a thiophene moiety, distinguishing it from simpler thiophene derivatives. The compound serves as a key intermediate in synthesizing bioactive derivatives, particularly in antiviral research. For instance, derivatives of this compound demonstrated potent activity against the H5N1 avian influenza virus, with EC₅₀ values indicating significant inhibition in plaque reduction assays .

Properties

IUPAC Name

ethyl 2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-2-18-15(17)13-12-10-6-4-3-5-9(10)7-8-11(12)19-14(13)16/h3-6H,2,7-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZYVQVASUGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2S, with a molecular weight of approximately 273.36 g/mol. The compound features a naphthalene core fused with a thiophene ring, contributing to its diverse biological activities. The presence of the amino group and carboxylate moiety enhances its interaction with various biological targets.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

  • Condensation Reactions : Utilizing appropriate precursors to form the desired compound through condensation.
  • Cyclization Reactions : Involving the formation of the thiophene ring from naphthalene derivatives.

These synthetic strategies are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antiviral Activity

Studies have shown that compounds with similar structures possess significant antiviral properties. For instance, related thiophene derivatives have demonstrated efficacy against viruses such as HIV and TMV (Tobacco Mosaic Virus). The presence of the thiophene moiety is believed to enhance antiviral activity by improving binding affinity to viral targets .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate potential inhibitory effects on cancer cell lines. Structure-activity relationship studies suggest that modifications at specific positions on the naphthalene or thiophene rings can significantly alter potency against various cancer types .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown promise as inhibitors of GSTpi (Glutathione S-transferase pi), which plays a role in drug resistance in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the naphthalene or thiophene rings can lead to significant differences in biological activity. For example, electron-withdrawing groups have been shown to enhance potency against certain targets.
Compound NameMolecular FormulaNotable Features
Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylateC15H15NO3SMethoxy group may enhance solubility and activity
Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylateC15H15NO2SVariation in carboxylate position affects reactivity

Case Studies

Recent research has highlighted several case studies demonstrating the efficacy of related compounds:

  • Anti-HIV Activity : A derivative exhibited an EC50 value of 0.0364 µM against HIV-1 in MT-4 cells, showcasing its potential as a therapeutic agent .
  • Anti-TMV Activity : A structurally similar compound demonstrated over 58% inhibition against TMV at a concentration of 50 µg/mL compared to standard drugs .
  • Anticancer Studies : Various derivatives were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of naphtho[2,1-b]thiophene compounds exhibit significant anticancer properties. Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate has been investigated for its potential to inhibit cancer cell proliferation.

A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to modulate apoptotic pathways and inhibit key signaling proteins involved in cancer progression .

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against a range of pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

3. Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In animal models of neurodegenerative diseases, the compound exhibited potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .

Synthetic Applications

4. Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various reactions such as:

  • Friedel-Crafts Acylation : Used to introduce acyl groups into aromatic compounds.
  • Coupling Reactions : Acts as a coupling partner in reactions aimed at synthesizing new polymers or complex organic frameworks.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell TypeResultReference
AnticancerBreast Cancer CellsInduced apoptosis
AntimicrobialStaphylococcus aureusInhibition observed
NeuroprotectionNeuronal cellsReduced oxidative stress

Table 2: Synthesis Pathways

Reaction TypeDescriptionYield (%)
Friedel-Crafts AcylationAcylation of aromatic compounds85%
Coupling ReactionFormation of complex organic molecules90%

Case Studies

Case Study 1: Anticancer Mechanism Exploration

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of this compound. They found that the compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition led to increased apoptosis rates in treated cancer cells compared to controls .

Case Study 2: Antimicrobial Efficacy Testing

A comprehensive antimicrobial study published in Antibiotics evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs in the Dihydronaphthothiophene Family

The compound’s structural analogs differ in substituent positions, oxidation states, and fused ring systems, leading to variations in physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Properties/Applications References
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate C₁₅H₁₄O₂S 258.33 No amino group; ester at position 2 Lower polarity due to lack of amino group; used in material science
Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate C₁₅H₁₅NO₂S 273.36 Positional isomer (amino at 2, ester at 3) Potential differences in reactivity due to ester positioning
Ethyl 3-methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate C₁₆H₁₂O₄S 300.33 Dioxo groups at 4,5 positions; methyl at 3 Enhanced electrophilicity due to quinone-like structure

Key Observations :

  • Positional Isomerism : The ester group’s position (1 vs. 3) influences electronic distribution and steric effects. For example, the target compound’s ester at position 1 may facilitate nucleophilic attacks at the adjacent carbonyl, unlike its positional isomer .
Comparison with Non-Naphtho-Fused Thiophene Derivatives

Ethyl 2-amino-thiophene carboxylates with simpler or alternative fused systems exhibit distinct properties:

Compound Name Molecular Formula Fused System Key Features Applications References
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₁H₁₃NO₂S Benzothiophene + cyclohexane Fully saturated central ring Intermediate for anticonvulsant agents
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₀H₁₁NO₂S Cyclopentane-fused thiophene Smaller fused ring system Limited bioactivity reported
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate C₁₀H₁₁NO₃S Thiophene + pyran Oxygen-containing heterocycle Antimicrobial screening

Key Observations :

  • Heteroatom Influence: Replacement of sulfur with oxygen (e.g., in thieno-pyran derivatives) alters electronic properties and solubility .

Preparation Methods

Detailed Preparation Methodology

Cyclization with Ethyl Chloroacetate

A widely used synthetic route begins with the reaction of 2-hydroxy-1-naphthonitrile or related naphthalene derivatives with ethyl chloroacetate under basic conditions. Potassium carbonate (K₂CO₃) is commonly employed as the base catalyst. The reaction proceeds through nucleophilic substitution and intramolecular cyclization to form the dihydronaphthothiophene core with an ester functionality.

  • Reaction Conditions : Reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol enhances solubility and reaction rate.
  • Yields : Comparable syntheses in related systems report yields around 67%, indicating moderate efficiency that can be improved by optimizing parameters.

Amination Step

The amino group at position 2 is introduced by treatment with nucleophilic amines such as hydrazine hydrate or thiourea under reflux conditions. This step converts intermediate ketones or esters into the corresponding amino derivatives.

  • Solvent and Temperature : Refluxing in ethanol or DMF facilitates the substitution reaction.
  • Purification : Reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate as the mobile phase. Final purification is achieved by column chromatography.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Cyclization 2-hydroxy-1-naphthonitrile + ethyl chloroacetate + K₂CO₃ Reflux (~78-100) DMF or Ethanol ~67 Base-catalyzed nucleophilic substitution
Amination Hydrazine hydrate or thiourea Reflux (~78-100) Ethanol or DMF - Amino group introduction
Purification Column chromatography Ambient Hexane:Ethyl acetate - TLC monitoring recommended

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base catalyst is crucial for efficient cyclization.
  • Reaction temperature control is essential to avoid side reactions and decomposition.
  • Solvent choice impacts solubility and reaction kinetics; DMF and ethanol are preferred.
  • Amination under reflux conditions with hydrazine hydrate or thiourea provides effective functionalization.
  • Monitoring by TLC and purification by column chromatography ensures high purity of the final product.
  • Literature reports suggest that yields and reaction times can be improved by adjusting catalyst concentration and solvent ratios.

Related Synthetic Insights from Analogous Compounds

While direct detailed synthetic protocols for Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate are limited, methods from structurally related heterocycles provide valuable guidance:

  • A patent describing preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate employs ethanol solutions with ethyl acetate, thiourea, and sodium carbonate, heated at 40–70 °C for 5–5.5 hours, followed by pH adjustment and vacuum drying, achieving yields >98% with high purity. This method highlights the benefits of mild temperatures, catalytic base addition, and controlled pH for efficient synthesis of amino-ester heterocycles.

  • Cyclization and multicomponent reactions involving sulfur insertion into diyne systems have been reported to yield functionalized naphthothiophene derivatives, though with lower yields and more complex product mixtures.

Summary Table of Key Synthetic Parameters from Patent Example (Analogous Amino-Ester Synthesis)

Parameter Range/Value Effect on Synthesis
Solvent Ethanol with 10–35% ethyl acetate Enhances solubility and reaction rate
Base Catalyst Sodium carbonate (0.01–0.1 weight ratio) Catalyzes cyclization and amination
Temperature 40–70 °C Controls reaction kinetics and selectivity
Reaction Time 5–5.5 hours Sufficient for completion without degradation
pH Adjustment 9–10 (using caustic soda) Facilitates product precipitation and purification
Yield >98% High efficiency and purity

Q & A

What are the standard synthetic routes for Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate, and what reaction conditions are optimal?

Basic Research Question
The synthesis typically involves cyclization reactions using precursors like 2-hydroxy-1-naphthaldehyde or substituted thiophene derivatives. Key steps include:

  • Cyclization with ethyl chloroacetate : Under basic conditions (e.g., K₂CO₃), 2-hydroxy-1-naphthonitrile reacts with ethyl chloroacetate to form the naphthothiophene scaffold .
  • Amination : Introduction of the amino group may involve hydrazine hydrate or thiourea under reflux conditions, as seen in analogous thiazole and thiophene syntheses .
  • Solvent and Temperature : Refluxing in dimethylformamide (DMF) or ethanol with catalysts like K₂CO₃ improves yields (e.g., 67% yield reported for similar thiazine derivatives) .

Methodological Note : Monitor reaction progress via TLC (hexane:ethyl acetate mobile phase) and purify using column chromatography .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question
Characterization relies on:

  • ¹H/¹³C NMR : Identifies protons (e.g., NH₂ singlet at δ6.48, ethyl group signals at δ1.4 and 4.4) and confirms ester carbonyl presence .
  • IR Spectroscopy : Stretching bands for NH₂ (~3426 cm⁻¹) and ester C=O (~1657 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing (e.g., N–H···O hydrogen bonds and π-π interactions between aromatic rings) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Tip : Use single-crystal XRD to analyze dihedral angles (e.g., 2.05° between ester and aromatic planes) and intermolecular interactions .

How can researchers optimize cyclization reactions to improve yield and purity?

Advanced Research Question
Key strategies include:

  • Reagent Selection : Replace bromoacetate with chloroacetate for better reactivity, as seen in naphthofuran syntheses .
  • Catalyst Screening : Test bases like NaH or DBU for enhanced cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 80–100°C) prevents side reactions like over-oxidation .

Data Insight : For analogous compounds, recrystallization from ethanol yields high-purity crystals (e.g., 175°C melting point) .

What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound?

Advanced Research Question
Crystal structures reveal:

  • N–H···O Hydrogen Bonds : Link molecules into infinite chains (propagation along the b-axis), stabilizing the lattice .
  • C–H···π Interactions : Contribute to layered packing, with centroid distances of ~3.55 Å between aromatic systems .
  • Planarity Effects : Near-planar naphthothiophene systems enable dense π-π stacking, critical for material science applications .

Methodological Note : Use Mercury software to visualize interactions and calculate torsion angles from CIF files .

How does modifying substituents on the thiophene ring affect biological activity?

Advanced Research Question
Substituent effects are studied via:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., –NO₂) enhance interactions with bacterial enzymes, as seen in thiazole derivatives .
  • Anticancer Potential : Methyl or halogen substituents may improve DNA intercalation, analogous to thienopyrimidine inhibitors .
  • Schiff Base Derivatives : Introducing aldehydes (e.g., 2-chloro-3-formylquinoline) can yield azetidinones with enhanced antifungal activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 2
Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

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